![molecular formula C18H19N3O5S B4197331 N-(3-nitrophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4197331.png)
N-(3-nitrophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(3-nitrophenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide" often involves multi-step reactions starting from basic piperidine structures. A typical synthesis might involve initial modification of piperidine with sulfonyl groups followed by further functionalization with nitrophenyl groups. These processes are characterized by reactions such as sulfonylation and nitration, employing various reagents and conditions to achieve the desired structural modifications (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by its distinct functional groups: the nitrophenyl and phenylsulfonyl groups attached to a piperidine backbone. These groups influence the compound's geometry, electronic distribution, and intermolecular interactions, which can be elucidated through spectroscopic methods like IR, NMR, and mass spectrometry, providing insights into the compound's conformation and stability (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Chemical Reactions and Properties
Compounds of this nature can undergo various chemical reactions, including hydrolysis, reduction, and further substitution reactions, depending on the functional groups present. These reactions can significantly alter their chemical properties, such as reactivity and solubility, which are crucial for their potential applications. The nitro group, for instance, can undergo reduction to amines, while the sulfonyl group can participate in substitution reactions, enhancing the molecule's versatility (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are influenced by the molecular structure of "this compound." These properties are critical for determining the compound's behavior in different environments and its suitability for various applications. The presence of polar functional groups, for instance, can enhance solubility in polar solvents, affecting its application in pharmaceutical formulations (Wang, Cheng, Wu, Wei, & Sun, 2006).
Chemical Properties Analysis
The chemical properties of "this compound" include its acidity, basicity, and reactivity towards other chemicals. These properties are essential for understanding how the compound interacts with biological systems and its potential as a pharmacological agent. The analysis of these properties is often conducted through computational and experimental methods, providing a comprehensive understanding of the compound's behavior at the molecular level (Bharati, Bharti, Bharty, Maiti, Butcher, & Singh, 2013).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(3-nitrophenyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-7-4-8-16(12-15)21(23)24)14-6-5-11-20(13-14)27(25,26)17-9-2-1-3-10-17/h1-4,7-10,12,14H,5-6,11,13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXFMFLPINPKBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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